molecular formula C9H6BrClN2O B14907653 7-Bromo-4-chloro-5-methoxycinnoline

7-Bromo-4-chloro-5-methoxycinnoline

Cat. No.: B14907653
M. Wt: 273.51 g/mol
InChI Key: IILTUJWANCDMMY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5-methoxycinnoline typically involves the bromination and chlorination of methoxycinnoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-5-methoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products:

Scientific Research Applications

7-Bromo-4-chloro-5-methoxycinnoline has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-5-methoxycinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison: 7-Bromo-4-chloro-5-methoxycinnoline is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the cinnoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-4-chloro-5-methoxycinnoline

InChI

InChI=1S/C9H6BrClN2O/c1-14-8-3-5(10)2-7-9(8)6(11)4-12-13-7/h2-4H,1H3

InChI Key

IILTUJWANCDMMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CN=N2)Cl)Br

Origin of Product

United States

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